molecular formula C32H37NO3 B11454276 9-(4-methoxyphenyl)-3,3,6,6-tetramethyl-10-(2-phenylethyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

9-(4-methoxyphenyl)-3,3,6,6-tetramethyl-10-(2-phenylethyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

Cat. No.: B11454276
M. Wt: 483.6 g/mol
InChI Key: AEPQHRSSURMURY-UHFFFAOYSA-N
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Description

9-(4-methoxyphenyl)-3,3,6,6-tetramethyl-10-(2-phenylethyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-methoxyphenyl)-3,3,6,6-tetramethyl-10-(2-phenylethyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione typically involves multi-step organic reactions. The process may include the following steps:

    Formation of the Acridine Core: This step involves the cyclization of appropriate precursors to form the acridine core.

    Functional Group Modifications: Introduction of the methoxyphenyl, tetramethyl, and phenylethyl groups through various organic reactions such as Friedel-Crafts alkylation, nucleophilic substitution, and reduction reactions.

    Purification: The final compound is purified using techniques such as recrystallization, chromatography, or distillation.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling Up Reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.

    Automation: Implementing automated systems for precise control of reaction parameters.

    Quality Control: Ensuring the final product meets industry standards through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

9-(4-methoxyphenyl)-3,3,6,6-tetramethyl-10-(2-phenylethyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert certain functional groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Solvents: Common solvents include dichloromethane (DCM), ethanol, and acetonitrile.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

9-(4-methoxyphenyl)-3,3,6,6-tetramethyl-10-(2-phenylethyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-(4-methoxyphenyl)-3,3,6,6-tetramethyl-10-(2-phenylethyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound could interact with DNA, influencing gene expression and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    9-(4-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione: Lacks the phenylethyl group.

    9-(4-methoxyphenyl)-3,3,6,6-tetramethyl-10-(2-phenylethyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-trione: Contains an additional ketone group.

Uniqueness

The presence of the methoxyphenyl, tetramethyl, and phenylethyl groups in 9-(4-methoxyphenyl)-3,3,6,6-tetramethyl-10-(2-phenylethyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione makes it unique compared to similar compounds

Properties

Molecular Formula

C32H37NO3

Molecular Weight

483.6 g/mol

IUPAC Name

9-(4-methoxyphenyl)-3,3,6,6-tetramethyl-10-(2-phenylethyl)-4,5,7,9-tetrahydro-2H-acridine-1,8-dione

InChI

InChI=1S/C32H37NO3/c1-31(2)17-24-29(26(34)19-31)28(22-11-13-23(36-5)14-12-22)30-25(18-32(3,4)20-27(30)35)33(24)16-15-21-9-7-6-8-10-21/h6-14,28H,15-20H2,1-5H3

InChI Key

AEPQHRSSURMURY-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(N2CCC4=CC=CC=C4)CC(CC3=O)(C)C)C5=CC=C(C=C5)OC)C(=O)C1)C

Origin of Product

United States

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